Lipophilicity Reduction (ΔLogP = −0.4) vs. Chlorthenoxazine Enhances Aqueous Compatibility for Biochemical Assays
The N-hydroxy group of 25206-44-4 reduces the computed partition coefficient (XLogP3-AA) by 0.4 log units compared to chlorthenoxazine (CAS 132-89-8), which lacks this substituent. This translates to an approximately 2.5-fold difference in predicted octanol-water partitioning, directly impacting aqueous solubility and assay behavior [1]. The lower LogP (1.7 vs. 2.1) improves compliance with Lipinski's Rule of 5 and may reduce non-specific protein binding and phospholipidosis risk in cell-based screening campaigns [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Chlorthenoxazine (CAS 132-89-8): XLogP3-AA = 2.1 |
| Quantified Difference | ΔLogP = −0.4 (approximately 2.5-fold lower octanol-water partitioning for the target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); both compounds neutral species at physiological pH |
Why This Matters
For procurement, this means 25206-44-4 is likely to exhibit superior aqueous solubility and reduced non-specific binding in biochemical and cell-based assays compared to the parent NSAID scaffold, reducing false-negative rates in HTS campaigns.
- [1] PubChem Computed Properties: CID 2778408 (25206-44-4) XLogP3-AA = 1.7; CID 8602 (Chlorthenoxazine) XLogP3-AA = 2.1. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26 (2001). Establishes LogP ≤ 5 as a drug-likeness criterion. View Source
